molecular formula C24H25ClN6O4 B2378288 5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251616-01-9

5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2378288
CAS RN: 1251616-01-9
M. Wt: 496.95
InChI Key: BXIAQDWVVSYFSS-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H25ClN6O4 and its molecular weight is 496.95. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Some novel derivatives, including compounds related to the 1,2,4-triazole class, have been synthesized and evaluated for their antimicrobial activities. These compounds, including variations of the 1,2,3-triazole-4-carboxamide structure, have demonstrated significant efficacy against various microorganisms (Bektaş et al., 2007).

Synthesis and Characterization

Extensive research has been conducted on the synthesis and structural analysis of triazole derivatives. These studies focus on creating various substituted forms of the triazole ring, exploring different reaction pathways and characterizing the resulting compounds through spectroscopic and X-ray techniques (Albert et al., 1972), (Kariuki et al., 2022).

Molecular and Electronic Properties

Advanced computational methods have been employed to analyze the molecular and electronic properties of triazole derivatives. These studies involve density functional theory calculations, providing insights into the electronic structure, potential pharmacological interactions, and stability of these molecules (Karayel, 2021), (Ahmed et al., 2020).

Anticancer Properties

Research into the anticancer properties of 1,2,3-triazole derivatives has shown promising results. Specific compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, providing a basis for potential therapeutic applications (Hassan et al., 2014).

properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O4/c1-4-34-19-10-7-16(11-20(19)33-3)24-28-18(14(2)35-24)13-31-22(26)21(29-30-31)23(32)27-12-15-5-8-17(25)9-6-15/h5-11H,4,12-13,26H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIAQDWVVSYFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

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